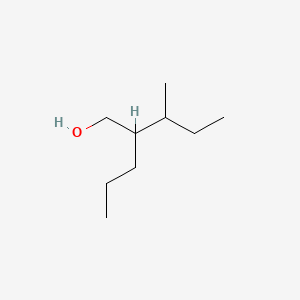

3-Methyl-2-propyl-1-pentanol

Description

Current Research Landscape and Emerging Academic Interests

While 3-Methyl-2-propyl-1-pentanol itself is not the subject of extensive, dedicated research, academic interest in the broader class of branched alcohols is growing. researchgate.net This interest is driven by their diverse applications and the fundamental chemical questions they can help answer.

Research into branched alcohols often focuses on the following areas:

Synthesis and Catalysis: Developing efficient catalytic methods for the synthesis of complex branched alcohols is an active area of research. This includes leveraging rhodium-catalyzed reactions to convert primary alcohols into more complex branched ketones, which can then be reduced. nih.gov The synthesis of specific isomers like this compound remains a non-trivial synthetic challenge.

Enzyme Catalysis: The behavior of enzymes, such as lipases, in the presence of branched alcohols is a subject of study for applications in biocatalysis and the production of "natural" flavor esters. uni-pannon.hu Studies have shown that the degree and position of branching can significantly impact enzyme activity and reaction yields during enzymatic esterification. uni-pannon.hu

Chiral Intermediates: Chiral branched alcohols are highly sought after as building blocks in organic synthesis. The development of biocatalytic processes, for instance using evolved ketoreductase enzymes, for producing specific enantiomers of chiral alcohols like (R)-2-methylpentanol, highlights the importance of such compounds. researchgate.net

Material Science and Solvent Properties: Branched alcohols are investigated for their use as cosurfactants in microemulsions, which have applications in areas like enhanced oil recovery. researchgate.net Their unique solvent properties and the effect of their structure on phase behavior are of significant academic and industrial interest. researchgate.net

Challenges and Opportunities in this compound Chemistry

The chemistry of this compound presents both specific challenges and potential opportunities for future research and application.

Challenges:

The primary challenge lies in the selective and efficient synthesis of this specific isomer. Standard methods for alcohol synthesis often produce mixtures of isomers, making the isolation of pure this compound difficult.

Multi-step Synthesis: A plausible route for its synthesis involves the use of Grignard reagents. evitachem.com For example, the reaction of a Grignard reagent derived from 1-bromopropane (B46711) with an appropriate branched aldehyde, followed by hydrolysis, could yield the target molecule. However, preparing the required aldehyde precursor itself can be complex. An alternative Grignard approach could involve reacting a propylmagnesium halide with a suitably substituted epoxide.

Stereoselective Synthesis: Achieving a stereoselective synthesis to produce a single enantiomer of this compound is a significant hurdle, likely requiring advanced asymmetric catalysis or biocatalysis methods.

Opportunities:

Despite the synthetic challenges, the unique structure of this compound opens up several opportunities:

Asymmetric Synthesis: As a chiral alcohol, its enantiopure forms could serve as valuable intermediates or chiral auxiliaries in the synthesis of complex target molecules.

Specialty Chemicals: Its specific branching pattern may impart desirable properties for use as a specialty solvent, a component in lubricants, or as a precursor for fragrances and flavors through esterification. The reactions applicable to primary alcohols, such as oxidation to aldehydes or esterification with carboxylic acids, could be explored to create novel derivatives. smolecule.com

Probing Steric Effects: Due to the steric congestion around its reactive center, it can be used as a model compound to study the influence of steric hindrance on reaction mechanisms and rates, particularly in fields like enzyme kinetics and surface chemistry.

Table 2: Potential Synthetic Approaches to Branched Alcohols

| Method | Description | Applicability to this compound |

|---|---|---|

| Grignard Reaction | Involves the reaction of a Grignard reagent with an aldehyde or ketone. evitachem.comlibretexts.org | A key potential route, but requires a specific, branched carbonyl precursor. evitachem.com |

| Reduction of Esters | Reduction of a corresponding ester, for instance with potassium borohydride (B1222165) and lithium chloride. | Could be used if the corresponding branched ester is accessible. |

| Hydroformylation | Reaction of an alkene with synthesis gas (CO and H2) followed by hydrogenation. smolecule.com | May not provide the specific branching pattern required for this molecule. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-propylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-9(7-10)8(3)5-2/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INALYUMTAOHGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 Propyl 1 Pentanol

Classical and Modern Synthetic Routes to 3-Methyl-2-propyl-1-pentanol

Hydroformylation-Hydrogenation Sequences for Branched Alcohols

One of the most significant industrial routes for the production of alcohols is the hydroformylation of alkenes (also known as the oxo process), followed by the hydrogenation of the resulting aldehyde. quora.commdpi.com This two-step sequence allows for the addition of a hydroxymethyl group (-CH₂OH) to an alkene skeleton.

To synthesize this compound, a suitable C8 branched alkene is required as the starting material. The hydroformylation step introduces a formyl group (-CHO) and a hydrogen atom across the double bond. Subsequent hydrogenation of the intermediate aldehyde, 3-methyl-2-propylpentanal, yields the target primary alcohol. quora.comnih.gov

Hydroformylation: A branched C8 alkene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form 3-methyl-2-propylpentanal.

Hydrogenation: The resulting aldehyde is reduced to this compound.

The choice of alkene precursor is critical. The reaction is most efficient with terminal alkenes, and the regioselectivity (i.e., the preference for the linear vs. branched aldehyde product) can be controlled by the choice of catalyst and ligands. acs.orgmtak.hu For the synthesis of the highly branched 3-methyl-2-propylpentanal, specialized catalytic systems that favor the formation of branched aldehydes are necessary. acs.org Rhodium-based catalysts modified with specific phosphine (B1218219) or phosphite (B83602) ligands are often employed to achieve high selectivity for branched products. mdpi.comacs.org

Tandem, one-pot isomerization-hydroformylation-hydrogenation processes have also been developed, which can convert internal alkenes directly to primary alcohols, offering a more streamlined approach. masterorganicchemistry.comyoutube.com

Reduction of Carbonyl Precursors to this compound

The reduction of a carbonyl compound is a fundamental method for preparing alcohols. doubtnut.com The direct precursor to this compound is the aldehyde 3-methyl-2-propylpentanal. nih.gov This aldehyde can be selectively reduced to the corresponding primary alcohol without affecting other functional groups if present.

Common methods for this transformation include:

Catalytic Hydrogenation: This industrial-scale method involves treating the aldehyde with hydrogen gas over a heterogeneous catalyst. Typical catalysts include nickel (such as Raney nickel), palladium, or platinum supported on materials like carbon or alumina (B75360). mdpi.comlibretexts.org This process is efficient and often results in high yields of the desired alcohol.

Metal Hydride Reduction: In a laboratory setting, complex metal hydrides are powerful and selective reducing agents. quora.com Sodium borohydride (B1222165) (NaBH₄) is a mild and safe reagent commonly used to reduce aldehydes and ketones. masterorganicchemistry.comchemistrysteps.com It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). For more sterically hindered or less reactive carbonyls, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be employed, followed by an aqueous workup. quora.comgoogle.com

| Reducing Agent | Typical Solvent | Key Features |

| H₂/Nickel (Raney Ni) | Ethanol, Methanol | Widely used in industry; cost-effective. |

| H₂/Palladium (Pd/C) | Ethyl acetate, Ethanol | High efficiency; operates under mild conditions. |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Chemoselective for aldehydes/ketones; safer to handle. masterorganicchemistry.comquora.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful reducing agent; reacts with protic solvents. quora.comgoogle.com |

The choice of reducing agent depends on the scale of the synthesis, the presence of other functional groups, and desired reaction conditions.

Grignard and Organometallic Additions in this compound Synthesis

Grignard reactions and related organometallic additions are cornerstone methods for C-C bond formation and alcohol synthesis. doubtnut.com The reaction of a Grignard reagent with formaldehyde (B43269) is a classic and effective method for the preparation of primary alcohols. researchgate.netgoogle.comorgsyn.org

To synthesize this compound via this route, a Grignard reagent with the corresponding C8 alkyl backbone is required. The synthesis would proceed in two main steps:

Formation of the Grignard Reagent: The organometallic reagent, (3-methyl-2-propylpentyl)magnesium halide, would be prepared by reacting the corresponding alkyl halide (e.g., 1-bromo-3-methyl-2-propylpentane) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comdoubtnut.com

Reaction with Formaldehyde: The prepared Grignard reagent is then added to formaldehyde (HCHO). The nucleophilic alkyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. quora.comresearchgate.netrsc.org

Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step, typically with a weak acid like aqueous ammonium (B1175870) chloride, to yield the final product, this compound. quora.comrsc.org

This method is highly versatile for constructing complex alcohol structures, as the Grignard reagent can be synthesized from a wide variety of alkyl halides.

Catalytic Approaches in the Synthesis of this compound

Homogeneous Catalysis in this compound Production

Homogeneous catalysis is central to the synthesis of this compound, particularly through the hydroformylation of alkenes. mdpi.com In this process, the catalyst is dissolved in the reaction medium along with the reactants. researchgate.net Rhodium and cobalt complexes are the most widely used catalysts for industrial hydroformylation. mtak.hursc.org

For the synthesis of a branched alcohol like this compound, controlling the regioselectivity of the hydroformylation step is paramount. Rhodium catalysts modified with bulky phosphine or phosphite ligands are particularly effective in directing the addition of the formyl group to produce branched aldehydes. mdpi.comacs.org

Factors influencing the catalytic performance include:

Metal Center: Rhodium is generally more active and selective than cobalt, allowing for milder reaction conditions (lower temperature and pressure). researchgate.net

Ligand Design: The steric and electronic properties of the ligands coordinated to the metal center are crucial. Bulky ligands can favor the formation of branched isomers. acs.org

Reaction Conditions: Temperature, pressure of synthesis gas (H₂/CO), and solvent can all be optimized to maximize the yield and selectivity of the desired aldehyde precursor. doubtnut.com

A typical homogeneous catalytic system for producing the precursor aldehyde might involve a rhodium carbonyl complex, such as [Rh(acac)(CO)₂], with a specialized phosphite ligand under industrially relevant conditions of 80-140°C and syngas pressure. acs.org

Heterogeneous Catalysis for this compound Pathways

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer significant advantages in terms of catalyst separation and recycling. google.com

In the context of this compound synthesis, heterogeneous catalysis is primarily applied in two ways:

Hydrogenation of the Aldehyde Precursor: The reduction of 3-methyl-2-propylpentanal to the final alcohol is often carried out using solid metal catalysts. Finely divided metals such as nickel, palladium, platinum, or ruthenium supported on high-surface-area materials like activated carbon, alumina (Al₂O₃), or silica (B1680970) (SiO₂) are commonly used. libretexts.org This process is a mainstay of industrial alcohol production due to its efficiency and the ease of separating the product from the solid catalyst. mdpi.com

Guerbet Reaction: The Guerbet reaction is a condensation reaction that converts primary alcohols into larger, β-branched dimer alcohols at elevated temperatures. aocs.orgepo.orgresearchgate.net This reaction proceeds through a sequence of dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation steps, which can be catalyzed by a single bifunctional heterogeneous catalyst. While not a direct synthesis for the specific structure of this compound, the Guerbet reaction is a key heterogeneous catalytic method for producing branched higher alcohols (C6+) from smaller bio-alcohols. Catalysts for this reaction often consist of metal oxides or supported transition metals that possess both acidic and basic sites. aocs.org For instance, reacting 1-butanol (B46404) with 1-pentanol (B3423595) can produce a mixture of C8, C9, and C10 Guerbet alcohols, including isomers like 2-ethyl-1-heptanol and 2-propyl-1-hexanol. aocs.org

| Catalytic Pathway | Catalyst Type | Key Application in Synthesis |

| Aldehyde Hydrogenation | Solid Supported Metals (Ni, Pd, Pt) | Reduction of 3-methyl-2-propylpentanal to the final alcohol product. libretexts.org |

| Guerbet Reaction | Metal Oxides, Hydroxyapatites | Dimerization of smaller alcohols to produce various branched higher alcohols. aocs.orgepo.org |

Enzymatic and Biocatalytic Routes to Branched Alcohols

Enzymatic and biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing branched alcohols. These processes operate under mild conditions, reducing energy consumption and the formation of byproducts.

Microbial fermentation and engineered metabolic pathways are promising routes for the synthesis of branched-chain higher alcohols. nih.gov Organisms like Ralstonia eutropha have been engineered to redirect carbon flux from storage compounds, such as polyhydroxybutyrate (B1163853) (PHB), towards the production of alcohols like isobutanol and 3-methyl-1-butanol. nih.gov This is achieved by overexpressing genes in the native branched-chain amino acid biosynthesis pathways and introducing heterologous enzymes like ketoisovalerate decarboxylase. nih.gov Similar strategies could be adapted for the production of C9 alcohols like this compound by utilizing precursor keto-acids and specific decarboxylases and alcohol dehydrogenases.

Whole-cell biocatalysis is another effective strategy. For instance, engineered Escherichia coli strains have been developed for the production of short-chain alcohols from their corresponding fatty acids. mdpi.com This system, equipped with enzymes like carboxylic acid reductase and alcohol dehydrogenase, could potentially be modified to convert precursors like 2-propyl-3-methylpentanoic acid into this compound. The efficiency of these biocatalytic systems often relies on cofactor regeneration, which can be managed within the host organism. nih.gov

The advantages of biocatalysis include high enantio- and regioselectivity, which are particularly important for complex molecules like this compound. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) are key to the final reduction step from an aldehyde to an alcohol and can exhibit high stereoselectivity. nih.gov

Table 1: Examples of Microorganisms and Enzymes in Branched-Chain Alcohol Production

| Organism/Enzyme System | Product(s) | Precursor(s) | Key Enzymes |

|---|---|---|---|

| Engineered Ralstonia eutropha | Isobutanol, 3-Methyl-1-butanol | Excess Carbon | Ketoisovalerate decarboxylase, Isobutyraldehyde dehydrogenase |

| Engineered Corynebacterium glutamicum | 2-Methyl-1-butanol, 3-Methyl-1-butanol | 2-Keto-3-methylvalerate, 2-Ketoisocaproate | 2-Keto acid decarboxylase, Alcohol dehydrogenase |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of two chiral centers in this compound means it can exist as four stereoisomers (two pairs of enantiomers). The synthesis of single, pure stereoisomers requires stereoselective methods.

Asymmetric Synthesis Strategies for Chiral Pentanols

Asymmetric synthesis is a powerful tool for producing enantiomerically enriched chiral compounds from achiral or racemic precursors. researchgate.net Key strategies applicable to the synthesis of chiral pentanols include the use of chiral catalysts, chiral auxiliaries, and chiral reagents.

Catalytic asymmetric reduction of a prochiral ketone, such as 3-methyl-2-propyl-pentan-2-one, could yield a specific stereoisomer of the corresponding secondary alcohol, which might then be further elaborated. More directly, the asymmetric reduction of the corresponding aldehyde, 3-methyl-2-propylpentanal, using chiral reducing agents or catalysts can provide enantiomerically enriched this compound. For example, catalytic hydrogenation using a chiral metal complex (e.g., based on ruthenium or rhodium with chiral phosphine ligands) is a well-established method for the asymmetric reduction of carbonyl compounds. youtube.com

Another approach involves the asymmetric addition of a propyl Grignard reagent to 3-methylpentanal (B96236) in the presence of a chiral ligand. The stereochemistry of the resulting secondary alcohol would be controlled by the chiral environment created by the ligand. Subsequent conversion of this intermediate could lead to the target primary alcohol.

Chiral Pool Approaches in this compound Synthesis

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials. nih.govwikipedia.org This strategy incorporates the existing chirality of the starting material into the final product, avoiding the need for asymmetric induction or resolution steps.

For the synthesis of this compound, a potential chiral pool starting material could be an amino acid like L-isoleucine, which possesses a chiral center at the beta-position that could correspond to the C3-methyl group in the target molecule. The synthesis would involve the conversion of the amino acid's functional groups while preserving the stereocenter. For example, the carboxyl group could be reduced, and the amino group could be replaced with a propyl group through a series of stereocontrolled reactions.

Terpenes like (R)- or (S)-citronellal are also valuable chiral building blocks. nih.gov Their carbon skeletons and existing stereocenters can be chemically modified through reactions like ozonolysis, Wittig reactions, and reductions to construct the desired framework of this compound.

Table 2: Potential Chiral Pool Starting Materials for this compound Synthesis

| Chiral Pool Compound | Class | Relevant Chiral Feature | Potential Synthetic Transformation |

|---|---|---|---|

| L-Isoleucine | Amino Acid | (2S,3S)-2-amino-3-methylpentanoic acid | Elaboration of the carbon chain and functional group interconversion. |

| (R)-Citronellal | Terpene | (R)-3,7-dimethyloct-6-en-1-al | Oxidative cleavage and chain modification. |

Diastereoselective Control in Forming this compound

When synthesizing a compound with multiple chiral centers, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The formation of the second chiral center in this compound must be controlled relative to the first.

One common strategy for diastereoselective synthesis is substrate-controlled induction, where a pre-existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. For instance, an aldol reaction between a chiral aldehyde (e.g., (R)-2-methylbutanal) and an enolate derived from pentanal could be used to set the relative stereochemistry of the two adjacent chiral centers. The choice of enolate geometry (Z or E) and reaction conditions can influence the syn/anti diastereoselectivity of the aldol adduct. Subsequent reduction of the aldehyde and ketone functionalities would yield the desired diol, which could then be converted to the target alcohol.

Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst dictates the stereochemical outcome regardless of the substrate's inherent chirality. For example, a diastereoselective reduction of a ketone containing a chiral center at the alpha-position can be achieved using specific reducing agents that favor the formation of one diastereomer over the other.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves considerations such as atom economy, use of renewable feedstocks, reduction of waste, and use of safer solvents and reaction conditions.

The Guerbet reaction, a classic method for producing branched alcohols, can be adapted to be greener. frontiersin.orgrsc.org This reaction dimerizes primary alcohols to form higher branched alcohols. Starting with bio-derived alcohols like bio-butanol and bio-pentanol in a Guerbet condensation could lead to this compound. google.com The main byproduct of this reaction is water, making it highly atom-economical. The development of heterogeneous catalysts for the Guerbet reaction, such as hydrotalcites and metal oxides, can simplify product purification and allow for catalyst recycling, further enhancing the green credentials of the process. frontiersin.org

Biocatalytic routes, as discussed in section 2.2.3, are inherently aligned with green chemistry principles. They utilize renewable resources, operate under mild aqueous conditions, and often exhibit high selectivity, which minimizes waste. nih.govmdpi.com

Solvent-Free and Aqueous Media Syntheses

Performing reactions in aqueous media or under solvent-free conditions is a key aspect of green chemistry, as it reduces or eliminates the use of volatile organic compounds (VOCs).

Aqueous synthesis is particularly suitable for biocatalytic processes, as enzymes naturally function in water. nih.gov For chemical syntheses, the development of water-soluble catalysts and reagents can enable reactions to be carried out in water. For example, nucleophilic substitution reactions to introduce the hydroxyl group can sometimes be performed in water, potentially with the aid of a phase-transfer catalyst. organic-chemistry.org

Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, can lead to higher reaction rates and easier product work-up. frontiersin.org Microwave-assisted organic synthesis is a technique that often complements solvent-free conditions, providing rapid heating and accelerating reaction times. frontiersin.org The oxidation of a precursor alcohol to an aldehyde, or the reduction of an aldehyde to this compound, are reactions that could potentially be carried out under solvent-free conditions using a solid-supported catalyst and microwave irradiation.

Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Key Green Principle(s) | Advantages | Challenges |

|---|---|---|---|

| Guerbet Reaction (with heterogeneous catalyst) | Atom Economy, Catalyst Recyclability | High atom economy (water is the main byproduct), potential for continuous processing. | Often requires high temperatures and pressures. |

| Biocatalysis/Fermentation | Renewable Feedstocks, Safer Solvents (water), Energy Efficiency | Use of renewable resources, mild reaction conditions, high selectivity. | Low product titers, complex product separation. |

Atom Economy and Waste Minimization in this compound Pathways

The principles of green chemistry, particularly atom economy and waste minimization, are central to the sustainable synthesis of industrial chemicals like this compound. Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.com An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the final product, with no atoms wasted as byproducts. primescholars.com

However, the practical atom economy is often reduced by the formation of side products. In the Guerbet reaction of short-chain alcohols, side reactions can include the formation of carboxylate salts, which poisons the catalyst, and other dimeric products. kuleuven.be The reaction water produced can also impede the reaction rate, particularly in liquid-phase processes. kuleuven.be Vapor-phase conditions and the use of specific catalysts, such as metal oxides with balanced acid-base properties like Nb2O5/SiO2, are being explored to minimize byproduct formation and improve selectivity. kuleuven.be

Minimizing waste in these pathways involves optimizing reaction conditions, developing highly selective catalysts to prevent side reactions, and recycling unreacted starting materials and catalysts. googleapis.com For Guerbet reactions, controlling the reaction water and preventing catalyst deactivation are key challenges being addressed to improve the sustainability of the process. kuleuven.be

Table 1: Theoretical Atom Economy of Plausible Pathways to Higher Branched Alcohols This table presents a generalized comparison for the synthesis of a C9 branched alcohol, as specific data for this compound is not readily available.

| Synthetic Pathway | Overall Reaction Example (Generic C9 Alcohol) | Desired Product Formula | Main Byproduct(s) | Theoretical Atom Economy (%) | Key Waste Minimization Challenges |

| Guerbet Reaction | 2 C₄H₉OH + C₅H₁₁OH → C₉H₁₉OH + H₂O (Illustrative) | C₉H₂₀O | H₂O | 88.9% | Minimizing side-product formation (carboxylates, other dimers); water removal; catalyst deactivation. kuleuven.be |

| Hydroformylation-Aldol-Hydrogenation | C₅H₁₀ + C₄H₈O + 2H₂ → C₉H₂₀O + H₂O (Illustrative) | C₉H₂₀O | H₂O | 88.9% | Ensuring high selectivity in hydroformylation and aldol steps; catalyst separation and reuse. nih.govgoogleapis.com |

Renewable Feedstock Utilization for Alcohol Synthesis

The production of this compound and other higher alcohols can be made more sustainable by utilizing renewable feedstocks. rsc.org The primary strategy involves producing precursor alcohols—such as ethanol, butanol, and pentanol (B124592)—from biomass, which are then upgraded to the final product via catalytic processes like the Guerbet reaction. core.ac.ukrsc.org

Lignocellulosic biomass is a key renewable resource for producing second-generation biofuels and chemical feedstocks. distantreader.org This includes non-food materials such as agricultural residues (corn stover, wheat straw), forest residues, and dedicated energy crops (switchgrass, miscanthus). distantreader.orgncsu.edu This biomass is primarily composed of cellulose, hemicellulose, and lignin. distantreader.org

Several conversion pathways exist to transform these feedstocks into usable alcohols:

Biochemical Conversion: This process typically involves pretreatment of the lignocellulosic biomass to break down its complex structure, followed by enzymatic hydrolysis to release simple sugars (e.g., glucose). mdpi.com These sugars are then fermented by microorganisms to produce alcohols. Acetone-Butanol-Ethanol (ABE) fermentation has been practiced for over a century to produce butanol and ethanol. mdpi.com Advances in metabolic engineering are aimed at improving the efficiency and yield of these microbial processes, enabling the direct conversion of cellulosic biomass into alcohols. mdpi.com

Thermochemical Conversion: This route involves processes like gasification to convert biomass into a mixture of carbon monoxide and hydrogen (syngas). nih.gov This syngas can then be catalytically converted into methanol and higher alcohols. nih.gov Another thermochemical approach is pyrolysis, which can yield bio-oils that are further processed into valuable chemicals. nih.gov

The alcohols derived from these renewable sources serve as platform molecules. mdpi.com For example, bio-ethanol can be catalytically upgraded to produce higher alcohols like 1-butanol and 2-ethyl-1-hexanol. researchgate.netrsc.org Similarly, bio-butanol and bio-pentanol can be used as starting materials in cross-condensation reactions to synthesize more complex branched-chain alcohols. The use of biomass-derived feedstocks significantly reduces the carbon footprint compared to traditional petrochemical routes and aligns with the development of a circular bioeconomy. indexcopernicus.com

Table 2: Renewable Feedstocks for Precursor Alcohol Synthesis

| Feedstock Category | Specific Examples | Primary Alcohols Produced | Key Conversion Technology |

| Lignocellulosic Biomass (Agricultural Residues) | Corn stover, Wheat straw, Rice straw, Sugarcane bagasse distantreader.orgmdpi.com | Ethanol, Butanol | Pretreatment, Enzymatic Hydrolysis, Fermentation (e.g., ABE) mdpi.com |

| Lignocellulosic Biomass (Forestry) | Wood chips, Sawdust, Poplar distantreader.org | Ethanol, Higher Alcohols | Thermochemical Conversion (Gasification + Synthesis) ncsu.edu |

| Energy Crops | Switchgrass, Miscanthus distantreader.orgncsu.edu | Ethanol | Biochemical or Thermochemical Conversion ncsu.edu |

| Starch/Sugar Crops (First-Generation) | Corn, Sugarcane indexcopernicus.com | Ethanol | Fermentation indexcopernicus.com |

| Agro-Industrial Wastes | Bioglycerol (from biodiesel production), Molasses mdpi.comresearchgate.net | 1,2-Propanediol, Ethanol | Hydrogenolysis, Fermentation mdpi.comresearchgate.net |

Reactivity and Reaction Mechanisms of 3 Methyl 2 Propyl 1 Pentanol

Oxidation Pathways and Mechanistic Interrogations of 3-Methyl-2-propyl-1-pentanol

The oxidation of this compound can yield different products depending on the reagents and reaction conditions employed. libretexts.org As a primary alcohol, it can be oxidized first to an aldehyde and subsequently to a carboxylic acid. wikipedia.orgchemguide.co.uk

The selective oxidation of this compound to its corresponding aldehyde, 3-methyl-2-propylpentanal, requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. libretexts.org This transformation is crucial for synthesizing aldehyde precursors used in various organic syntheses. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached.

To achieve this partial oxidation, specific reagents and conditions are necessary. An effective method involves using an excess of the alcohol and distilling the aldehyde as it forms, which prevents its subsequent oxidation. libretexts.orgchemguide.co.uk Common laboratory reagents for this purpose include Pyridinium chlorochromate (PCC) and those used in the Swern oxidation. quora.com

| Reagent | Typical Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent | 3-methyl-2-propylpentanal |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Low temperature, CH₂Cl₂ solvent | 3-methyl-2-propylpentanal |

| Dess-Martin periodinane (DMP) | Room temperature, CH₂Cl₂ solvent | 3-methyl-2-propylpentanal |

This table presents common reagents for the selective oxidation of primary alcohols to aldehydes.

For the complete oxidation of this compound to 3-methyl-2-propylpentanoic acid, stronger oxidizing agents and more rigorous conditions are required. chemguide.co.uk This process typically involves an excess of the oxidizing agent and heating the reaction mixture under reflux to ensure the intermediate aldehyde is fully converted to the carboxylic acid. libretexts.orgchemguide.co.uk

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often referred to as the Jones reagent, are highly effective for this transformation. wikipedia.orgwikipedia.org The reaction proceeds through the aldehyde intermediate, which is then further oxidized. wikipedia.orgwikipedia.org

| Reagent | Typical Conditions | Product |

| Potassium permanganate (KMnO₄) | Acidic or alkaline solution, heat | 3-methyl-2-propylpentanoic acid |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone solvent | 3-methyl-2-propylpentanoic acid |

| Sodium dichromate (Na₂Cr₂O₇) | Aqueous H₂SO₄, heat (reflux) | 3-methyl-2-propylpentanoic acid |

This table outlines strong oxidizing agents used to convert primary alcohols to carboxylic acids.

Radical-mediated oxidation offers an alternative pathway, often under milder conditions. A prominent example is the use of stable aminoxyl radicals like 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO) as a catalyst. researchgate.net TEMPO-mediated oxidation, in conjunction with a stoichiometric oxidant such as sodium hypochlorite, can selectively convert primary alcohols to aldehydes. youtube.com This system is notable for its high selectivity for primary alcohols. The mechanism involves the oxidation of the alcohol by a nitroxonium ion, which is the active oxidizing species generated from TEMPO. This process is considered environmentally friendly and is effective under mild conditions. researchgate.net

Reduction Reactions Involving this compound and its Derivatives

While this compound itself is in a reduced form, its oxidized derivatives—3-methyl-2-propylpentanal and 3-methyl-2-propylpentanoic acid—can be reduced back to the parent alcohol. The reduction of a ketone, 3-methyl-2-pentanone, yields the corresponding secondary alcohol, 3-methyl-2-pentanol. brainly.com

The reduction of the aldehyde (3-methyl-2-propylpentanal) or the carboxylic acid (3-methyl-2-propylpentanoic acid) will reform this compound. This is a fundamental transformation in organic synthesis, allowing for the interconversion of these functional groups.

Reduction of Aldehydes: Aldehydes are readily reduced to primary alcohols using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction of Carboxylic Acids: Carboxylic acids require a more powerful reducing agent for conversion to primary alcohols. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, while NaBH₄ is generally not strong enough.

| Derivative | Reagent | Product |

| 3-methyl-2-propylpentanal | Sodium borohydride (NaBH₄) | This compound |

| 3-methyl-2-propylpentanal | Lithium aluminum hydride (LiAlH₄) | This compound |

| 3-methyl-2-propylpentanoic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

This table details the reduction of derivatives back to the parent alcohol, this compound.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound is nucleophilic, allowing it to react with electrophiles to form esters and ethers.

Esterification: this compound can react with carboxylic acids in a process called Fischer esterification to produce esters. wikipedia.orgathabascau.ca This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. wikipedia.orgathabascau.ca To drive the reaction toward the ester product, an excess of one reactant (either the alcohol or the carboxylic acid) is used, or the water formed during the reaction is removed. athabascau.ca For example, reacting this compound with acetic acid yields the ester 3-methyl-2-propylpentyl acetate.

| Carboxylic Acid | Ester Product Name |

| Acetic Acid | 3-methyl-2-propylpentyl acetate |

| Propanoic Acid | 3-methyl-2-propylpentyl propanoate |

| Butyric Acid | 3-methyl-2-propylpentyl butyrate |

This table shows potential esters formed from the reaction of this compound with various carboxylic acids.

Etherification: The synthesis of ethers from this compound can be effectively achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This method involves a two-step process. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion (3-methyl-2-propylpentoxide). libretexts.org In the second step, this alkoxide acts as a nucleophile and attacks an alkyl halide (like iodomethane (B122720) or bromoethane) in an Sₙ2 reaction to form the ether. masterorganicchemistry.com Because this is an Sₙ2 reaction, it works best with primary alkyl halides. masterorganicchemistry.comlibretexts.org

| Alkyl Halide | Ether Product Name |

| Iodomethane (CH₃I) | 1-methoxy-3-methyl-2-propylpentane |

| Bromoethane (CH₃CH₂Br) | 1-ethoxy-3-methyl-2-propylpentane |

| 1-Bromopropane (B46711) (CH₃CH₂CH₂Br) | 1-propoxy-3-methyl-2-propylpentane |

This table illustrates potential ethers formed via the Williamson ether synthesis starting from this compound.

Kinetics and Thermodynamics of Derivatization Reactions

Derivatization reactions of this compound, such as esterification and etherification, are influenced by the steric hindrance around the primary alcohol. This steric bulk, created by the adjacent propyl group and the methyl group at the C3 position, can affect both the rate (kinetics) and the equilibrium position (thermodynamics) of these reactions.

Esterification: The formation of an ester from this compound and a carboxylic acid is a reversible reaction typically catalyzed by a strong acid. The general mechanism involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol.

The kinetics of this reaction are expected to be slower compared to less hindered primary alcohols like 1-pentanol (B3423595). This is due to the steric hindrance posed by the propyl and methyl groups, which impede the approach of the alcohol to the protonated carboxylic acid. The activation energy for the reaction is consequently higher.

Table 1: Comparative Qualitative Kinetics of Esterification

| Alcohol | Relative Rate of Esterification | Primary Steric Hindrance |

| 1-Pentanol | Faster | Low |

| This compound | Slower | High |

| 2-Methyl-1-propanol | Intermediate | Moderate |

From a thermodynamic standpoint, the equilibrium of the esterification reaction may be slightly less favorable for this compound compared to a linear primary alcohol. The steric strain in the resulting ester, although not excessively large, could contribute to a less negative Gibbs free energy change for the reaction.

Etherification: The synthesis of ethers from this compound can be achieved under acidic conditions, typically favoring the formation of symmetrical ethers. This reaction proceeds via an SN2 mechanism where one molecule of the protonated alcohol is attacked by another molecule of the alcohol.

Similar to esterification, the rate of this SN2 reaction is sensitive to steric hindrance. The bulky substituents near the reaction center in this compound will slow down the rate of ether formation compared to unbranched primary alcohols.

Table 2: Factors Influencing Derivatization Reactions

| Reaction | Key Factor | Influence on this compound |

| Esterification | Steric hindrance around the hydroxyl group | Slower reaction rates, slightly less favorable equilibrium |

| Etherification (acid-catalyzed) | Steric hindrance at the α-carbon | Slower SN2 reaction rates |

Dehydration and Elimination Mechanisms from this compound

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. As a primary alcohol, it is expected to undergo dehydration primarily through an E2 mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org This is because the formation of a primary carbocation, which would be required for an E1 mechanism, is highly energetically unfavorable. ucalgary.ca

The E2 mechanism is a concerted, one-step process. chemistrysteps.com It begins with the protonation of the hydroxyl group by a strong acid (like sulfuric or phosphoric acid) to form a good leaving group, an alkyloxonium ion. libretexts.orgucalgary.ca Subsequently, a base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from a β-carbon (C2), while the C-O bond of the leaving group breaks simultaneously, leading to the formation of a double bond. libretexts.org

Due to the structure of this compound, there is only one β-carbon (C2) bearing hydrogen atoms. Therefore, the elimination reaction will lead to the formation of a single constitutional isomer: 3-methyl-2-propyl-1-pentene .

Mechanism of Dehydration:

Protonation of the hydroxyl group: The oxygen atom of the -OH group is protonated by the acid catalyst.

E2 Elimination: A base removes a proton from the C2 position, and the alkyloxonium ion departs in a concerted step, forming the alkene.

While the E2 mechanism is dominant, under forcing conditions (very high temperatures), rearrangements could potentially occur via a transient carbocation-like species, but this is generally not a major pathway for primary alcohols. masterorganicchemistry.com The use of bulky bases in elimination reactions can also influence the regioselectivity, favoring the formation of the less substituted (Hofmann) product. masterorganicchemistry.com However, in the case of this compound, there is no competition between Zaitsev and Hofmann elimination pathways from the primary substrate itself.

Advanced Spectroscopic and Structural Analysis of 3 Methyl 2 Propyl 1 Pentanol

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 3-Methyl-2-propyl-1-pentanol. Its ability to probe the chemical environment of individual nuclei provides detailed information about connectivity, stereochemistry, and molecular dynamics.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

Due to the structural complexity and the presence of multiple chiral centers in this compound, a one-dimensional (1D) NMR spectrum can exhibit significant signal overlap, making a complete and unambiguous assignment challenging. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei through chemical bonds. youtube.comscience.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons on C1 and the proton on C2, the proton on C2 and the proton on C3, the proton on C3 and the methyl protons at C3a, and so on, establishing the proton connectivity throughout the carbon backbone and side chains.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For instance, the protons of the hydroxymethyl group (-CH₂OH) at the C1 position would show a cross-peak with the C1 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. In this compound, HMBC would show correlations from the methyl protons (C3a) to the C2, C3, and C4 carbons, confirming the position of the methyl group.

A combination of these techniques allows for the complete and confident assignment of all ¹H and ¹³C chemical shifts, as detailed in the table below.

Interactive Data Table: Predicted NMR Assignments for this compound

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 1 | ~3.5-3.7 (m, 2H) | ~65 | C2, C3 |

| 2 | ~1.6-1.8 (m, 1H) | ~48 | C1, C3, C4, C1' |

| 3 | ~1.7-1.9 (m, 1H) | ~35 | C2, C4, C5, C3a |

| 4 | ~1.2-1.4 (m, 2H) | ~29 | C2, C3, C5 |

| 5 | ~0.9 (t, 3H) | ~14 | C3, C4 |

| 1' | ~1.3-1.5 (m, 2H) | ~34 | C2, C3, C2' |

| 2' | ~1.2-1.4 (m, 2H) | ~23 | C1', C3' |

| 3' | ~0.9 (t, 3H) | ~14 | C1', C2' |

| 3a | ~0.9 (d, 3H) | ~16 | C2, C3, C4 |

Chiral Derivatizing Agents in NMR Spectroscopy for Enantiomeric Excess Determination

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as a mixture of enantiomers and diastereomers. While NMR is not inherently a chiral technique, it can be used to determine the enantiomeric excess (% ee) of a chiral compound through the use of Chiral Derivatizing Agents (CDAs). researchgate.netresearchgate.net

The principle involves reacting the chiral alcohol with an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. The protons or other nuclei near the newly formed stereocenter will experience different chemical environments in the two diastereomers, leading to separate, quantifiable signals in the ¹H, ¹³C, or ¹⁹F NMR spectrum.

The relative integration of these distinct signals directly corresponds to the ratio of the original enantiomers in the mixture, allowing for a precise calculation of the enantiomeric excess. Other agents, such as chiral solvating agents (CSAs), can also be used, which form transient diastereomeric complexes without the need for covalent bond formation. acs.orgunipi.itnih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups, conformational states, and intermolecular interactions of molecules. ksu.edu.sa

For this compound, the most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration of an alcohol involved in intermolecular hydrogen bonding. libretexts.orglibretexts.org The breadth of the peak is a direct consequence of the various hydrogen-bonded states (dimers, trimers, and larger aggregates) present in the condensed phase. nih.gov In contrast, the spectrum of the isolated molecule in the gas phase would show a much sharper O-H stretching band at a higher frequency (~3600-3700 cm⁻¹). libretexts.org

The C-H stretching vibrations appear as strong bands in the 2850-3000 cm⁻¹ region. The C-O stretching vibration gives rise to a strong band typically between 1050 cm⁻¹ and 1210 cm⁻¹. libretexts.org The exact position is sensitive to the substitution pattern of the alcohol.

Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric vibrations. ksu.edu.sa Therefore, the C-C backbone vibrations of the alkyl chains in this compound would be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Comments |

| O-H Stretch (H-bonded) | IR | 3200 - 3600 | Strong, broad absorption indicating intermolecular association. libretexts.org |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong intensity, characteristic of alkyl groups. researchgate.net |

| C-O Stretch | IR | 1050 - 1210 | Strong intensity, typical for primary alcohols. libretexts.org |

| O-H Bend | IR | 1260 - 1410 | Moderate intensity, often coupled with other modes. libretexts.org |

| C-C Stretch | Raman | 800 - 1200 | More intense in Raman, provides information on the carbon skeleton. |

Mass Spectrometry for Mechanistic Pathway Tracing and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. The molecular formula of this compound is C₉H₂₀O. Using the most abundant isotopes (¹²C, ¹H, ¹⁶O), its monoisotopic mass can be calculated with high precision.

HRMS can distinguish C₉H₂₀O from other molecular formulas that have the same nominal mass (144 g/mol ), such as C₈H₁₆O₂ or C₁₀H₂₄. This capability provides unambiguous confirmation of the molecular formula. nih.govdiva-portal.org

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| C₉H₂₀O | 144 | 144.15142 |

Chemical Ionization Mass Spectrometry (CI-MS) for Molecular Ion Information

While standard Electron Ionization (EI) mass spectrometry often causes extensive fragmentation, which can make the molecular ion (M⁺˙) weak or entirely absent for alcohols, Chemical Ionization (CI) is a "softer" ionization technique. jove.comrsc.org In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized first, and these reagent ions then transfer a proton to the analyte molecule.

This process is less energetic than EI and typically results in a prominent protonated molecular ion, [M+H]⁺. For this compound (MW = 144.25), CI-MS would be expected to show a strong peak at an m/z of 145.16 ([C₉H₂₀O + H]⁺), providing clear and unambiguous confirmation of the molecular weight. nih.govacs.org The primary fragmentation pathway observed is often the loss of a water molecule, resulting in an [M+H-H₂O]⁺ ion. The specific fragmentation patterns, even with soft ionization, can also be used to help differentiate between various structural isomers. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. While specific MS/MS studies on this compound are not extensively documented in publicly available literature, the fragmentation pathways can be predicted based on the principles of mass spectrometry for aliphatic alcohols. libretexts.orglibretexts.org The primary methods of fragmentation for alcohols upon electron ionization are alpha-cleavage and dehydration. libretexts.org

In the mass spectrum of this compound (molar mass: 144.25 g/mol ), the molecular ion peak (M+) at m/z 144 is expected to be weak or absent, which is a common characteristic for alcohols. libretexts.orgstackexchange.com The fragmentation process is dominated by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orgstackexchange.com

The primary fragmentation pathways for this compound are anticipated to be:

Alpha-Cleavage: The bond between C1 and C2 is susceptible to cleavage. This would result in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a resonance-stabilized oxonium ion with an m/z of 101. Another possible alpha-cleavage involves the loss of a hydrogen atom from the carbinol carbon, although this is generally less significant for primary alcohols compared to the loss of larger alkyl groups.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation pathway for alcohols. libretexts.org This would lead to the formation of an alkene radical cation (C₉H₁₈⁺•) with an m/z of 126 (M-18).

Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the ion produced from dehydration (m/z 126) can undergo subsequent loss of alkyl radicals.

The expected major fragments and their corresponding m/z values are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 126 | [C₉H₁₈]⁺• | Loss of H₂O (Dehydration) |

| 101 | [CH(CH₂CH₂CH₃)(CH₂OH)]⁺ | Alpha-cleavage (loss of •CH(CH₃)CH₂CH₃) - less likely |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage (loss of •C₄H₉) |

| 71 | [C₅H₁₁]⁺ | Loss of •CH₂OH and subsequent rearrangements |

| 57 | [C₄H₉]⁺ | Cleavage of the butyl group |

| 43 | [C₃H₇]⁺ | Propyl cation |

Crystallographic Studies of this compound Derivatives (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires the compound to be in a crystalline form. This compound is a liquid at room temperature and, due to its conformational flexibility, is difficult to crystallize.

Therefore, crystallographic studies would necessitate the synthesis of a suitable solid derivative. The ideal derivative should:

Be a stable, crystalline solid with good diffraction quality.

Incorporate a heavy atom if anomalous dispersion is to be used for the unambiguous determination of the absolute configuration.

Common derivatives for crystallographic analysis of chiral alcohols include:

Esters of aromatic acids: p-Nitrobenzoates or 3,5-dinitrobenzoates are frequently used as they are often crystalline and their aromatic rings facilitate crystal packing.

Urethanes: Reaction with an isocyanate (e.g., phenylisocyanate) can yield a solid urethane (B1682113) derivative.

A search of the current chemical literature and crystallographic databases does not reveal any published crystal structures for derivatives of this compound. Should such a study be undertaken, it would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, definitively establishing its absolute stereochemistry.

Computational and Theoretical Studies on 3 Methyl 2 Propyl 1 Pentanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and various reactivity indices.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.org For 3-Methyl-2-propyl-1-pentanol, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

Key ground state properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.netmdpi.com These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors help in predicting how this compound might interact with other chemical species.

| Property | Calculated Value | Unit |

|---|---|---|

| EHOMO | -6.50 | eV |

| ELUMO | 1.20 | eV |

| HOMO-LUMO Gap | 7.70 | eV |

| Ionization Potential (I) | 6.50 | eV |

| Electron Affinity (A) | -1.20 | eV |

| Electronegativity (χ) | 2.65 | eV |

| Chemical Hardness (η) | 3.85 | eV |

| Electrophilicity Index (ω) | 0.91 | eV |

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. masterorganicchemistry.comfiveable.me Transition state theory (TST) provides a framework for explaining the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated transition state complex. wikipedia.orgvedantu.com

For reactions involving this compound, such as its oxidation or dehydration, DFT calculations can be used to locate the transition state structures. By calculating the energy of the reactants, products, and the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. masterorganicchemistry.com This information is vital for predicting reaction rates and understanding the feasibility of different reaction pathways. For instance, in a reaction with a hydroxyl radical, transition state calculations can help identify which hydrogen atom is most likely to be abstracted. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and interactions with the surrounding environment.

For this compound, its flexible alkyl chains allow for a variety of spatial arrangements or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. mdpi.combiust.ac.bw This is crucial as the conformation of a molecule can significantly influence its physical properties and reactivity.

Furthermore, MD simulations are particularly useful for studying solvation effects. The behavior of this compound can change dramatically in different solvents due to interactions such as hydrogen bonding. nih.govrsc.org By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can analyze the structure of the solvation shell, the dynamics of solvent exchange, and the influence of the solvent on the conformational preferences of the alcohol. acs.orgasme.org

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

In Silico Prediction of Spectroscopic Signatures for Structural Assignment

Computational methods can predict various spectroscopic signatures, which are invaluable for the structural elucidation and identification of molecules. By comparing computationally predicted spectra with experimental data, the proposed structure of a compound can be confirmed.

For this compound, quantum chemical methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using DFT. nih.govresearchgate.net These calculations help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which can be challenging for complex structures. openochem.org

Similarly, the vibrational frequencies and intensities of this compound can be calculated to generate a theoretical IR spectrum. irdg.orgmsu.edu This allows for the assignment of absorption bands to specific vibrational modes, such as O-H stretching, C-H stretching, and C-O stretching, providing a detailed understanding of the molecule's vibrational properties. core.ac.ukresearchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH2OH) | 65.2 | 64.8 |

| C2 | 45.8 | 45.5 |

| C3 | 34.1 | 33.9 |

| C4 (propyl) | 29.7 | 29.5 |

| C5 (propyl) | 14.3 | 14.1 |

| C (methyl) | 19.5 | 19.3 |

| C (ethyl on C3) | 23.0 | 22.8 |

| C (terminal ethyl on C3) | 11.5 | 11.2 |

Computational Design of Novel Synthetic Pathways and Catalysts for this compound

Computational tools are increasingly being used in the design of efficient and novel synthetic routes for chemical compounds. Retrosynthesis software, for example, can propose potential synthetic pathways for a target molecule like this compound by breaking it down into simpler, commercially available starting materials. selectscience.netsigmaaldrich.comsynthiaonline.comsigmaaldrich.comcas.org These programs utilize vast databases of chemical reactions and rules to generate a ranked list of possible synthetic strategies.

In addition to pathway design, computational methods play a crucial role in the design and optimization of catalysts for specific reactions. For the synthesis of alcohols, this can involve designing catalysts that improve yield and selectivity. mines.eduresearchgate.netnih.govacs.org Computational approaches, including DFT and MD simulations, can be used to:

Model the interaction of reactants and intermediates with the catalyst surface.

Calculate reaction barriers for different catalytic cycles to identify the most efficient pathway.

Screen potential catalyst materials and modifications to enhance performance.

For instance, in the synthesis of this compound, computational studies could help in designing a heterogeneous catalyst that favors the formation of this specific isomer over others. Similarly, for biocatalytic routes, computational protein design can be used to engineer enzymes, such as alcohol dehydrogenases, with improved stability, activity, and selectivity for the desired synthesis. nih.govnih.govacs.orgresearchgate.netacs.org

Analytical Methodologies for 3 Methyl 2 Propyl 1 Pentanol in Research Contexts

Advanced Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of 3-Methyl-2-propyl-1-pentanol. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

Gas chromatography is highly suitable for the analysis of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase within a column and a gaseous mobile phase. For trace analysis, high-sensitivity detectors are employed.

A Flame Ionization Detector (FID) is a common and robust choice for quantifying alcohols. agilent.comrussianlawjournal.orgresearchgate.netcloudfront.net It exhibits a linear response over a wide range of concentrations and is highly sensitive to organic compounds. For trace level detection in complex matrices such as hydrocarbon streams or biological samples, headspace sampling (HS-GC) is often utilized. russianlawjournal.org This technique involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix interference and allows for the detection of analytes at parts-per-million (ppm) or even lower levels. gcms.cz

For unambiguous identification, especially in complex mixtures, a Mass Spectrometer (MS) is coupled with the GC. GC-MS analysis provides mass spectra for eluted compounds, which serve as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. This is particularly useful in flavor and fragrance research or in identifying natural product components.

Interactive Data Table: Typical GC-FID Conditions for Alcohol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Wax-type polar column (e.g., DB-FATWAX UI) or Ionic Liquid Column (e.g., Supelco SBL-IL111i) | agilent.comgcms.cz |

| Injector Temperature | 250 °C | researchgate.net |

| Oven Program | Isothermal (e.g., 55 °C) or Temperature Gradient | gcms.cz |

| Carrier Gas | Helium or Nitrogen | russianlawjournal.org |

| Detector | Flame Ionization Detector (FID) | agilent.comrussianlawjournal.orgresearchgate.net |

| Detector Temperature | 250 °C | researchgate.net |

While this compound is volatile and well-suited for GC, High-Performance Liquid Chromatography (HPLC) becomes necessary when it is part of a non-volatile sample or when it requires analysis alongside non-volatile compounds. Since alcohols like this compound lack a strong chromophore, they are not readily detectable by common UV-Vis detectors used in HPLC.

To overcome this, the alcohol must be converted into a non-volatile derivative that is detectable. This is achieved through derivatization, a process where the hydroxyl group (-OH) of the alcohol is reacted to attach a UV-absorbing or fluorescent tag. For instance, alcohols can be esterified with chromophoric acids. This approach is widely used for preparing enantiopure compounds by separating diastereomeric esters via normal-phase HPLC on silica (B1680970) gel. mdpi.com Though specific derivatization protocols for this compound are not detailed in the surveyed literature, this principle of forming detectable esters is a standard approach in chromatography. mdpi.com

This compound is a chiral molecule, possessing stereocenters that result in the existence of enantiomers. These stereoisomers can have different biological activities, making their separation and quantification essential. Chiral chromatography is the definitive method for this purpose.

The most powerful technique for enantiomeric separation is HPLC using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high chiral recognition capabilities. researchgate.netmdpi.comnih.gov Columns packed with these materials, such as those with 3,5-dimethylphenylcarbamate derivatives of cellulose or amylose, can effectively separate a wide range of racemates, including branched-chain alcohols. researchgate.netnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. These separations are typically performed using normal-phase, polar organic, or reversed-phase modes. mdpi.com

Enantioselective gas chromatography is another viable technique. It employs capillary columns coated with chiral selectors, often derivatives of cyclodextrins. researchgate.net These cyclodextrin-based phases can form inclusion complexes with the enantiomers, leading to their separation based on differences in the stability of these complexes. researchgate.net

In-situ Spectroscopic Monitoring of this compound Reactions

Understanding the kinetics and mechanisms of reactions involving this compound requires monitoring the process in real-time. In-situ spectroscopic techniques are invaluable tools for this purpose, as they allow for the observation of reactant consumption, intermediate formation, and product generation without disturbing the reaction.

Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy is a powerful method for monitoring liquid-phase reactions. rsc.orgrsc.orgnih.gov By inserting a robust ATR probe directly into the reaction vessel, spectra can be collected continuously. This provides real-time data on the concentration of functional groups, enabling the tracking of key species throughout the reaction, such as the oxidation of an alcohol to an aldehyde or carboxylic acid. rsc.orgrsc.orgnih.gov

Raman spectroscopy is another effective in-situ technique, particularly for monitoring reactions in aqueous media or biological processes like fermentation. researchgate.net It can provide quantitative information on the concentration of specific molecules, such as the production of ethanol (B145695) during yeast fermentation, by monitoring characteristic Raman bands. researchgate.net Similarly, this could be applied to monitor reactions involving this compound. For more detailed mechanistic studies, the combination of electrochemistry with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the in-situ identification and quantification of compounds produced and consumed during electrochemical reactions, such as alcohol oxidation. researchgate.net

Development of Sensors and Probes for Specific Research Applications of this compound

The development of selective and sensitive sensors for the detection of specific alcohols is a growing area of research. While sensors specifically designed for this compound are not prominent in the literature, the principles used for detecting other alcohols, such as ethanol, can be adapted for higher alcohols.

Biosensors : These devices utilize a biological recognition element, typically an enzyme, to achieve high selectivity. Amperometric biosensors for ethanol often use alcohol dehydrogenase, which catalyzes the oxidation of the alcohol. ias.ac.in The electron transfer in this reaction can be measured at an electrode, producing a signal proportional to the alcohol concentration. ias.ac.in By selecting an enzyme with activity towards higher alcohols, this principle could be extended to this compound.

Chemiresistive Sensors : These sensors are typically based on metal oxide semiconductors, such as SnO₂, which exhibit a change in electrical resistance upon exposure to volatile organic compounds (VOCs). mdpi.com Doping the metal oxide with other nanoparticles can enhance both the sensitivity and selectivity towards a specific alcohol. mdpi.com These sensors are promising for applications requiring the detection of alcohol vapors.

Optical Sensors : Fluorescent chemical sensors offer another detection route. These can be based on fluorescent probes whose emission is quenched or enhanced in the presence of the target analyte. researchgate.net For example, the fluorescence of tetraphenylporphyrin has been shown to be quenched by ethanol, forming the basis of a sensor for alcoholic beverages. researchgate.net

Interactive Data Table: Comparison of Alcohol Sensor Technologies

| Sensor Type | Principle of Operation | Typical Analytes | Key Advantages | Reference |

|---|---|---|---|---|

| Enzyme-Based Biosensor | Amperometric detection of enzymatic oxidation | Ethanol | High selectivity | ias.ac.in |

| Metal Oxide Chemiresistor | Change in electrical resistance upon gas adsorption | Ethanol, VOCs | High sensitivity, portability | mdpi.com |

| Fluorescent Chemical Sensor | Fluorescence quenching or enhancement | Ethanol | Optical detection, potential for high sensitivity | researchgate.net |

| Hydrogel-Based Sensor | Swelling/deswelling of a polymer in response to ethanol concentration | Ethanol | Large measuring range, low cost | mdpi.com |

Environmental Research Aspects of 3 Methyl 2 Propyl 1 Pentanol

Biodegradation Pathways and Microbial Transformation Studies

Direct research on the biodegradation pathways of 3-Methyl-2-propyl-1-pentanol is limited in publicly available scientific literature. However, insights into its potential microbial transformation can be inferred from studies on other branched-chain alcohols. The structural complexity of this compound, with its alkyl branches, likely influences its susceptibility to microbial attack and the specific enzymatic pathways involved in its degradation.

Microbial degradation of alcohols typically commences with the oxidation of the primary alcohol group. For branched-chain alcohols, this process can be more complex than for their linear counterparts. The initial step is generally the oxidation of the alcohol to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This carboxylic acid can then enter central metabolic pathways, such as the fatty acid beta-oxidation pathway, leading to its complete mineralization to carbon dioxide and water.

Studies on similar compounds, such as isobutanol (2-methyl-1-propanol), have shown that microorganisms possess specific enzymes, like alcohol dehydrogenases and aldehyde dehydrogenases, that can accommodate branched structures. It is plausible that similar enzymatic systems could initiate the degradation of this compound. The presence of the propyl group at the second carbon and a methyl group at the third carbon may present steric hindrance to some enzymes, potentially leading to slower degradation rates compared to less branched alcohols.

The ultimate biodegradability of this compound under various environmental conditions (aerobic vs. anaerobic) and the specific microbial communities capable of its degradation remain key areas for future research. The table below summarizes potential initial steps in the aerobic biodegradation of this compound based on known pathways for other branched-chain alcohols.

| Step | Transformation | Intermediate Compound | Enzyme Class (Putative) |

| 1 | Oxidation of the primary alcohol | 3-Methyl-2-propyl-1-pentanal | Alcohol Dehydrogenase |

| 2 | Oxidation of the aldehyde | 3-Methyl-2-propyl-1-pentanoic acid | Aldehyde Dehydrogenase |

| 3 | Further metabolism | Enters central metabolic pathways | Various |

Photolytic and Chemical Degradation Mechanisms in Various Environmental Compartments

In addition to microbial processes, this compound can be subject to abiotic degradation in the environment, primarily through photolytic and chemical reactions.

Atmospheric Degradation: In the atmosphere, volatile organic compounds like this compound are primarily degraded by reaction with hydroxyl radicals (•OH). The rate of this reaction is a key determinant of the compound's atmospheric lifetime. The reaction likely proceeds via hydrogen abstraction from the carbon-hydrogen bonds, with the most susceptible sites being the tertiary C-H bond at the third carbon and the C-H bonds on the carbon bearing the hydroxyl group. The resulting alkyl radical would then react with molecular oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids, and ultimately, mineralization to CO2.

Aquatic and Soil Degradation: In aquatic and soil environments, direct photolysis is less likely to be a significant degradation pathway unless the compound is at the very surface of the water or soil and exposed to direct sunlight. However, indirect photolysis, mediated by photosensitizing agents present in natural waters (e.g., humic substances), could contribute to its transformation.

Chemical degradation in soil and water is expected to be slow. Alcohols are generally resistant to hydrolysis under typical environmental pH conditions. Oxidation by other environmental oxidants, such as manganese oxides in soils, could potentially occur, but the rates are likely to be slow. The table below outlines the potential abiotic degradation pathways for this compound in different environmental compartments.

| Environmental Compartment | Primary Degradation Mechanism | Key Reactants | Potential Products |

| Atmosphere | Photo-oxidation | Hydroxyl radicals (•OH) | Aldehydes, ketones, carboxylic acids |

| Water | Indirect Photolysis | Photosensitizers, sunlight | Oxidized intermediates |